氯膦酸二钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clodronate disodium, also known as dichloromethylene bisphosphonate, is a first-generation bisphosphonate. It is primarily used as an anti-osteoporotic drug to prevent and treat osteoporosis in post-menopausal women and men. Clodronate disodium is also employed in the management of hypercalcemia of malignancy, osteolysis, and multiple myeloma .

科学研究应用

Clodronate disodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in the synthesis of other bisphosphonates and phosphonic acid derivatives.

Biology: Employed in studies involving bone metabolism and resorption.

Medicine: Used in the treatment of osteoporosis, hypercalcemia of malignancy, and osteolytic bone metastases. .

Industry: Utilized in the development of bone-targeting drug delivery systems and other pharmaceutical formulations

作用机制

- Its role is to inhibit osteoclast-mediated bone resorption, thereby preventing excessive bone loss .

- Consequently, osteoblast calcium deposition is inhibited, and apoptosis is induced in osteoclasts, effectively inhibiting bone resorption .

- This process affects pathways related to bone remodeling and calcium homeostasis, ultimately reducing bone resorption .

- Patients should be aware of potential side effects, including hypocalcemia, hypovolemia, renal insufficiency, transient hyperphosphatemia, and transient hyperparathyroidism .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

生化分析

Biochemical Properties

Clodronate disodium is a non-nitrogenous bisphosphonate . These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . Clodronate disodium interacts with various enzymes and proteins involved in bone resorption, primarily osteoclasts . It is metabolized into a non-hydrolyzable ATP analog within these cells, leading to their apoptosis .

Cellular Effects

Clodronate disodium has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the activity of osteoclasts, the cells responsible for bone resorption . This leads to a decrease in bone loss, making it effective in treating conditions like osteoporosis . It also has anti-inflammatory effects, reducing the levels of inflammatory markers like IL-1β, IL-6, and TNF-α .

Molecular Mechanism

The molecular mechanism of action of clodronate disodium involves its uptake by osteoclasts and its subsequent intracellular metabolism . Once inside the cell, it is metabolized into a non-hydrolyzable ATP analog . This analog inhibits the ADP/ATP translocase in the mitochondrial membrane, disrupting the cell’s energy metabolism and leading to apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clodronate disodium have been observed over extended periods. For instance, in a study involving juvenile sheep, the effects of intramuscular clodronate disodium on bone turnover, serum bone biomarkers, bone mineral density, and bone microstructure were examined over 165 days . The study found no measurable effects on the skeleton of the sheep .

Dosage Effects in Animal Models

The effects of clodronate disodium can vary with different dosages in animal models. In a study involving juvenile sheep, different doses of clodronate disodium were administered intramuscularly . The study found no measurable effects on the skeleton of the sheep, possibly due to the lower dose used compared to humans .

Metabolic Pathways

Clodronate disodium is not metabolized in humans . It is eliminated unchanged in the urine . The renal clearance of clodronate disodium is approximately 90mL/min .

Transport and Distribution

The transport and distribution of clodronate disodium within cells and tissues are primarily through its uptake by osteoclasts

Subcellular Localization

The subcellular localization of clodronate disodium is primarily within the mitochondria of osteoclasts . Here, it is metabolized into a non-hydrolyzable ATP analog that inhibits the ADP/ATP translocase in the mitochondrial membrane . This disrupts the cell’s energy metabolism, leading to apoptosis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of clodronate disodium involves the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis and neutralization with sodium hydroxide. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired bisphosphonate compound .

Industrial Production Methods: Industrial production of clodronate disodium often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to obtain high-purity clodronate disodium suitable for pharmaceutical use .

化学反应分析

Types of Reactions: Clodronate disodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its biological activity and therapeutic applications .

Common Reagents and Conditions:

Hydrolysis: Typically involves water and acidic or basic conditions.

Oxidation: Often requires oxidizing agents such as hydrogen peroxide.

Substitution: Involves reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which retain the bisphosphonate structure essential for the compound’s activity .

相似化合物的比较

- Etidronic acid

- Tiludronic acid

- Zoledronic acid

- Ibandronic acid

- Minodronic acid

- Risedronic acid

Comparison: Clodronate disodium is unique among bisphosphonates due to its non-nitrogenous structure, which differentiates it from newer generations like zoledronic acid and ibandronic acid. While nitrogen-containing bisphosphonates are more potent, clodronate disodium is preferred in certain clinical scenarios due to its specific pharmacokinetic and safety profile .

属性

CAS 编号 |

22560-50-5 |

|---|---|

分子式 |

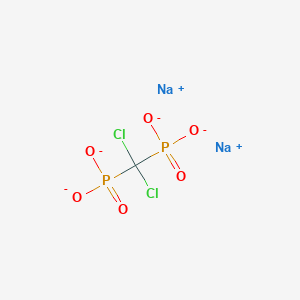

CH4Cl2NaO6P2 |

分子量 |

267.88 g/mol |

IUPAC 名称 |

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate;tetrahydrate |

InChI |

InChI=1S/CH4Cl2O6P2.Na/c2-1(3,10(4,5)6)11(7,8)9;/h(H2,4,5,6)(H2,7,8,9); |

InChI 键 |

BABBUYLLEOIZKQ-UHFFFAOYSA-N |

SMILES |

C(P(=O)([O-])[O-])(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+] |

规范 SMILES |

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.[Na] |

Key on ui other cas no. |

22560-50-5 |

Pictograms |

Health Hazard; Environmental Hazard |

相关CAS编号 |

29329-69-9 |

同义词 |

Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。